5-(4-Chlorophenyl)-5-oxopentanoic acid
Overview
Description
5-(4-Chlorophenyl)-5-oxopentanoic acid is a chemical compound characterized by its molecular structure, which includes a chlorophenyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-5-oxopentanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the corresponding carboxylic acid. One common method is the oxidation of 4-chlorobenzaldehyde using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂)
Substitution: Halogenation reagents, nucleophiles
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones
Reduction products: Alcohols and aldehydes
Substitution products: Halogenated derivatives and other substituted phenyl compounds
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Chlorophenyl)-5-oxopentanoic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives can be used to investigate biological pathways and develop new therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. They may be used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-5-oxopentanoic acid exerts its effects depends on its specific derivatives and applications. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-Chlorobenzoic acid
4-Chlorophenylacetic acid
4-Chlorophenylpropionic acid
Uniqueness: 5-(4-Chlorophenyl)-5-oxopentanoic acid is unique due to its specific structural features, which influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of interest for ongoing research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLILROMUFYKGH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClO3- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426535 | |
Record name | 5-(4-chlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36978-49-1 | |
Record name | 5-(4-chlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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